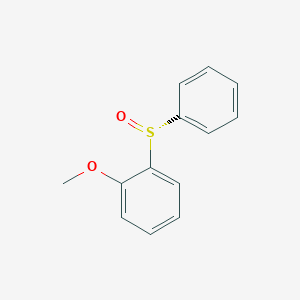

(R)-O-Anisyl phenyl sulfoxide

説明

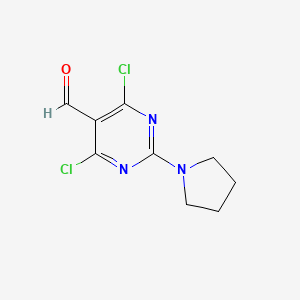

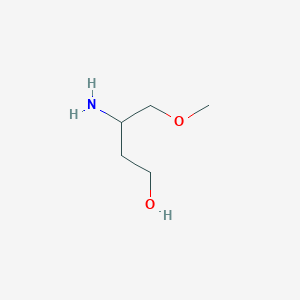

“®-O-Anisyl phenyl sulfoxide” is a type of sulfoxide, a group of compounds that contain a sulfur atom bonded to two oxygen atoms . Sulfoxides are important in organic synthesis and are found in biologically active molecules, including commercialized medicines . They are typically low-melting white solids .

Synthesis Analysis

Sulfoxides, including “®-O-Anisyl phenyl sulfoxide”, can be synthesized through the oxidation of thioethers . This process has been developed over the past decades and includes methods such as hydrogen peroxide oxidation, metal complexes-catalyzed oxidation, organocatalytic oxidation, and photooxidation . A recent development in this field is the visible light sensitizer-catalyzed aerobic oxidation of thioethers, which has been shown to produce sulfoxides in good to excellent yields .Molecular Structure Analysis

Sulfoxides have a tetrahedral sulfur atom and a basic nitrogen atom able to coordinate metal ions and form salts . The stereogenicity of the sulfur center provides configurationally stable and hence optically active sulfoxide stereoisomers .Chemical Reactions Analysis

The photocatalytic deoxygenation of sulfoxides to generate sulfides has been reported . Mechanistic studies indicate that a radical chain mechanism operates, which proceeds via a phosphoranyl radical generated from a radical/polar crossover process .Physical And Chemical Properties Analysis

The physical and chemical properties of sulfoxides can vary widely. For example, the log P of compounds can range from -0.54 to 4.64, and the Polar Surface Area (PSA) can range from 20.23 to 315.21 .科学的研究の応用

1. Chemical Reactions and Rearrangements

(R)-O-Anisyl phenyl sulfoxide is involved in various chemical reactions, including the Pummerer rearrangement. This rearrangement involves alkyl phenyl sulfoxides like (R)-O-Anisyl phenyl sulfoxide reacting with acetic anhydride, leading to intermolecular acetoxyl migration (Itoh, Numata, Yoshimura, & Ōae, 1983).

2. Catalysis and Synthesis

(R)-O-Anisyl phenyl sulfoxide plays a role in catalytic processes. For instance, in Rhodium(III)-catalyzed ortho-alkenylation, phenyl sulfoxides are used efficiently for C-H bond cleavage to produce o-alkenylphenyl sulfoxides. These products can undergo further reactions like interrupted Pummerer cyclization (Nobushige, Hirano, Satoh, & Miura, 2014).

3. Molecular Inclusion and Recognition

(R)-O-Anisyl phenyl sulfoxide can be involved in molecular recognition processes. Crystalline dipeptides like (R)-phenylglycyl-(R)-phenylglycine can include methyl phenyl sulfoxides with high enantioselectivity, demonstrating the potential for selective molecular inclusion and recognition processes (Akazome, Ueno, Ooiso, & Ogura, 2000).

4. Stereochemistry and Enantioselectivity

The study of (R)-O-Anisyl phenyl sulfoxide contributes to understanding stereochemistry. Enantioselective inclusion by dipeptides and the structural determination of these inclusions provide insights into chiral recognition and stereochemistry of sulfoxides (Akazome et al., 1997).

5. Biotransformation and Biocatalysis

In biocatalysis, (R)-O-Anisyl phenyl sulfoxide can be transformed by microorganisms like Rhodococcus sp., which can resolve racemic sulfoxides into enantiopure forms. This highlights the potential of using biological systems for the efficient production of enantiopure sulfoxides (Li, Yu, Pan, Zhang, Xu, & Lin, 2011).

将来の方向性

Future research in the field of sulfoxides is likely to focus on developing more efficient and environmentally friendly methods for their synthesis. For example, the use of visible light in organic reactions has been shown to offer a clean and abundant advantage . Additionally, the development of new, efficient procedures for the reduction of sulfoxides into their corresponding sulfides is desirable .

特性

IUPAC Name |

1-methoxy-2-[(R)-phenylsulfinyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-10H,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYIPSPJAHHQKW-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[S@](=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-O-Anisyl phenyl sulfoxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B1523327.png)

![2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine](/img/structure/B1523332.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid](/img/structure/B1523336.png)

![5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B1523338.png)